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Acid Red 299

Cat. No.: B1173483
CAS No.: 12220-41-6
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Description

Historical Context and Evolution of Academic Research on Acid Red 299

Academic research on this compound has evolved from a primary focus on its synthesis and application in the textile and leather industries to a more interdisciplinary investigation of its properties and environmental implications. Early research would have concentrated on optimizing its manufacturing process, which involves the diazotization of 3-Aminobenzenesulfonic acid, its coupling with Naphthalen-1-amine, a subsequent diazotization, and a final coupling with N,N-dihydroxyethylaniline. worlddyevariety.com Concurrently, studies would have focused on its dyeing performance, including its fastness properties on various substrates.

More recent academic inquiry has shifted towards the environmental fate and remediation of this compound. As a synthetic dye, its presence in industrial effluents has prompted research into its degradation through various advanced oxidation processes and biological treatments. This evolution in research reflects a growing awareness of the environmental impact of industrial chemicals and the need for sustainable practices in the chemical industry.

Interdisciplinary Significance of this compound in Contemporary Chemical Sciences

Beyond its primary application as a colorant, this compound has found utility in various domains of contemporary chemical sciences, highlighting its interdisciplinary significance.

In the field of analytical chemistry , this compound serves as a subject of study in the development of new analytical techniques. For instance, its distinct spectral properties have been utilized in Raman spectroscopy studies for the creation of spectral libraries of dyes. researchgate.net Such databases are crucial for the identification and differentiation of dyes in various applications, including forensic science and the analysis of cultural heritage objects.

In environmental chemistry , this compound is often employed as a model pollutant in studies investigating the efficacy of novel water treatment technologies. Its complex and stable molecular structure makes it a suitable candidate for assessing the performance of advanced oxidation processes (AOPs) such as ozonation and photocatalysis in degrading recalcitrant organic compounds. researchgate.net Research in this area contributes to the development of more effective methods for treating industrial wastewater containing synthetic dyes.

Furthermore, the study of the dyeing kinetics and thermodynamics of this compound on various fibers contributes to the field of physical chemistry and materials science . Understanding the interactions between the dye molecules and the polymer chains of textiles at a molecular level provides insights into the principles of adsorption and diffusion in complex systems. nih.gov

Current Research Frontiers and Unresolved Questions Pertaining to this compound

Current research on this compound is largely centered on its environmental impact and the development of efficient and sustainable methods for its removal from wastewater. Key research frontiers include:

Advanced Oxidation Processes (AOPs): A significant area of investigation involves the degradation of this compound using AOPs. Research focuses on optimizing process parameters such as catalyst type, pH, and oxidant concentration to achieve complete mineralization of the dye into non-toxic inorganic compounds. A study on the ozonation of this compound demonstrated its rapid decolorization, although the mineralization rate of its intermediate products was found to be slower than that of other dyes like Reactive Red 120. researchgate.net

Biodegradation: The potential for microbial degradation of this compound is another active research area. Studies are exploring the efficacy of various microorganisms and bacterial consortia in breaking down the complex azo structure of the dye. A key challenge is the often-toxic nature of the aromatic amines that can be formed as intermediate degradation products. researchgate.net

Adsorption on Novel Materials: Research is also being conducted on the removal of this compound from aqueous solutions through adsorption onto various low-cost and sustainable materials. This includes the investigation of agricultural waste and modified biosorbents as potential adsorbents.

Several unresolved questions pertaining to this compound continue to drive research:

Toxicological Profile of Degradation Products: A significant unresolved question is the toxicological profile of the various intermediates formed during the degradation of this compound. While the parent dye may be removed, the formation of more toxic byproducts is a potential concern that requires further investigation.

Synergistic Effects in Real-World Effluents: Much of the research on this compound degradation is conducted using synthetic dye solutions. A key challenge and an area for future research is to understand how the presence of other chemicals and substances in real industrial effluents affects the efficiency and mechanisms of its degradation.

Development of More Sustainable Dyeing Processes: There is ongoing interest in developing more environmentally friendly dyeing processes that increase the fixation of this compound onto fibers, thereby reducing the amount of dye released into wastewater.

Data on this compound

Below are interactive tables summarizing key data related to this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C26H24N5NaO5S chinainterdyes.comsdinternational.com
Molecular Weight 541.56 g/mol sdinternational.com
Appearance Purplish-red or Maroon powder hzreward.comsdinternational.com
Solubility in Water Soluble chinainterdyes.comsdinternational.com
Solubility in Ethanol Slightly soluble sdinternational.com

| Color in Sulfuric Acid | Olive green, turns blue upon dilution | chinainterdyes.comsdinternational.com |

Table 2: Fastness Properties of this compound on Wool

Fastness Property Grade Reference(s)
Light Fastness 4-5 itast.ir
Soaping Fastness (Fading) 3-4 itast.ir
Soaping Fastness (Staining) 3 itast.ir
Water Fastness (Fading) 4 itast.ir
Water Fastness (Staining) 3-4 itast.ir
Perspiration Fastness (Fading) 3-4 itast.ir

| Perspiration Fastness (Staining) | 3-4 | itast.ir |

Table 3: Ozonation Treatment of this compound

Parameter Value Reference(s)
Initial ADMI Value 41400 units researchgate.net
Time for 100% Decolorization < 2 minutes researchgate.net
TOC Removal after 60 minutes 59% researchgate.net

| Biodegradability (BOD5/TOC) after 10 minutes | 1.96 | researchgate.net |

Table 4: Compound Names Mentioned in the Article

Compound Name
3-Aminobenzenesulfonic acid
N,N-dihydroxyethylaniline
Naphthalen-1-amine

Properties

CAS No.

12220-41-6

Molecular Formula

C10H12N2O3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modification of Acid Red 299

Elucidation of Diazo Coupling Mechanisms in Acid Red 299 Synthesis

The synthesis of this compound proceeds through a sequence of diazo coupling reactions. The general principle of azo dye synthesis involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, typically an aromatic amine or a phenol (B47542). nih.gov

For this compound, the manufacturing method involves the diazotization of 3-aminobenzenesulfonic acid. worlddyevariety.comalanchemindustries.comchemicalbook.com This diazonium salt then undergoes a first coupling reaction with Naphthalen-1-amine. worlddyevariety.comalanchemindustries.comchemicalbook.com The product of this coupling, which contains a free amino group, is then diazotized again. This second diazonium salt is subsequently coupled with N,N-dihydroxyethylaniline to yield this compound. worlddyevariety.comalanchemindustries.comchemicalbook.com

The diazo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the aromatic amine or phenol acts as the nucleophile. The reaction typically occurs under weakly acidic, neutral, or alkaline conditions, depending on the reactivity of the coupling components. The mechanism involves the attack of the activated aromatic ring (the coupling component) on the terminal nitrogen of the diazonium ion, followed by proton removal to restore aromaticity.

Development of Novel Synthetic Pathways for this compound and its Analogs

While the traditional synthesis of this compound relies on sequential diazo couplings, research into novel synthetic pathways for azo dyes and their analogs explores alternative approaches and aims to improve efficiency, reduce environmental impact, or create compounds with modified properties.

Novel routes in azo dye synthesis can involve various strategies beyond the classical diazotization-coupling. For instance, enzymatic methods using laccases have been explored for the synthesis of colored compounds from aromatic precursors, offering a potentially more eco-friendly route. researchgate.net Although the direct synthesis of this compound via enzymatic methods is not explicitly detailed in the provided results, this highlights the broader research area of developing alternative synthetic strategies for azo dyes. researchgate.net

Furthermore, the synthesis of analogs of existing dyes or related structures often involves modifying the precursor molecules or employing different coupling components. Studies on the synthesis of various azo dyes demonstrate the use of different aromatic amines, naphthols, and other coupling agents to achieve diverse color properties and affinities for different fibers. nih.gov Novel synthetic routes to other acid dyes and related structures, such as substituted pyridone-based acid dyes or azo-containing heterocycles, illustrate the ongoing efforts to develop new synthetic methodologies in this field. researchgate.netmdpi.com

Directed Chemical Functionalization and Derivatization Strategies for this compound

Directed chemical functionalization and derivatization of this compound or similar azo dyes are pursued to tailor their properties for specific applications, including enhanced performance in dyeing or the creation of functional molecules like probes.

Modification for Enhanced Reactivity and Selectivity

Modifications to enhance reactivity or selectivity can involve altering the chemical structure to introduce specific functional groups or to influence the dye's interaction with a substrate or environment. While specific examples of modifying this compound solely for enhanced reactivity or selectivity in the context of the provided search results are limited, general strategies for modifying dyes and other organic molecules for these purposes are relevant.

For instance, chemical functionalization of carbon surfaces with acidic or basic groups has been shown to enhance the adsorption selectivity of dyes. mdpi.com In catalysis, the introduction of specific functional groups or the modification of catalyst surfaces can significantly influence reaction selectivity and reactivity. chemrxiv.orgacs.org Although these examples are not directly about modifying this compound itself, they illustrate the principles behind directed chemical modification to influence chemical behavior.

The inherent structure of this compound, with its sulfonic acid and hydroxyl groups, contributes to its properties as an acid dye, allowing it to interact with basic sites on fibers like wool and polyamide. worlddyevariety.comritan-chemical.commade-in-china.comcncolorchem.comemperordye.com Modifications could potentially involve altering the number or position of these groups, or introducing new functionalities, to fine-tune its affinity or reactivity towards specific materials or under different conditions.

Synthesis of this compound Conjugates for Probe Applications

The synthesis of dye conjugates for probe applications involves covalently linking the dye molecule to another molecule, such as a biomolecule or a targeting ligand, to create a tool for detection, imaging, or sensing. While direct information on this compound conjugates for probe applications is not extensively detailed in the search results, the synthesis of other dye conjugates and fluorescent probes illustrates the general methodologies involved.

Studies on the synthesis of fluorescent probes often involve coupling a fluorophore (dye) with a recognition unit that interacts with a specific analyte or environment. rsc.orgfrontiersin.orgacs.org For example, fluorescent probes for hypochlorous acid have been synthesized by linking a fluorophore to a recognition site that undergoes a specific reaction with HOCl, leading to a change in fluorescence. frontiersin.orgacs.org

The synthesis of conjugates typically employs standard coupling chemistries, such as amide bond formation, esterification, or click chemistry, depending on the functional groups available on the dye and the molecule to be conjugated. nih.govmdpi.comacs.org For this compound, with its hydroxyl and potentially other reactive groups, conjugation could involve forming ester or ether linkages, or if an amino group were introduced through modification, amide bonds.

The development of bio-orthogonal fluorescent probes involves synthetic routes to link fluorophores to reactive handles that can undergo specific reactions in biological environments. acs.org This often requires carefully designed synthetic strategies to ensure the functional integrity of both the dye and the conjugated molecule.

While the provided results mention the synthesis of conjugates of other molecules, such as bile acid conjugates or triterpenic acid conjugates, these examples demonstrate the chemical strategies employed in creating complex molecular architectures for specific biological or chemical purposes. nih.govresearchgate.net Applying these principles to this compound would involve selecting an appropriate molecule to conjugate and developing a synthetic route that efficiently links the two entities while preserving the desired properties of the resulting probe.

Data Table: this compound Properties

PropertyValue/DescriptionSource
C.I. NameThis compound worlddyevariety.comritan-chemical.comcncolorchem.comcolorbloomdyes.com
Molecular StructureDouble azo class worlddyevariety.comalanchemindustries.com
Molecular FormulaC₂₆H₂₄N₅NaO₅S worlddyevariety.comritan-chemical.commade-in-china.comcncolorchem.comcolorbloomdyes.com
Molecular Weight541.56 ritan-chemical.commade-in-china.comcncolorchem.com
CAS Number12220-29-0 (also 12220-41-6, 39280-54-7, 71714-54-0) worlddyevariety.comritan-chemical.commade-in-china.comcncolorchem.comcolorbloomdyes.comalanchemindustries.comchemicalbook.com
AppearancePurplish red powder, Dark Red Powder, Maroon powder worlddyevariety.comritan-chemical.comcolorbloomdyes.comemperordye.com
Solubility in WaterSoluble worlddyevariety.comalanchemindustries.comemperordye.com
Aqueous SolutionRed worlddyevariety.comalanchemindustries.comemperordye.com

Data Table: this compound Synthesis Precursors

PrecursorRole in SynthesisSource
3-Aminobenzenesulfonic acidDiazo component worlddyevariety.comalanchemindustries.comchemicalbook.com
Naphthalen-1-amineCoupling component worlddyevariety.comalanchemindustries.comchemicalbook.com
N,N-dihydroxyethylanilineCoupling component worlddyevariety.comalanchemindustries.comchemicalbook.com

Sophisticated Spectroscopic and Analytical Characterization Techniques for Acid Red 299

Advanced UV-Visible Spectrophotometry for Mechanistic Studies of Acid Red 299 Transformations

UV-Visible spectrophotometry is a fundamental technique for monitoring the transformation and degradation of this compound, primarily due to the dye's strong absorbance in the visible region, which is a result of its extended chromophore system containing two azo (-N=N-) bonds.

The degradation process is typically monitored by recording the changes in the absorption spectrum of the dye solution over time. The primary absorption peak in the visible region is directly proportional to the concentration of the dye. As the dye degrades, the conjugated system is broken, leading to a decrease in the intensity of this peak. This process is often referred to as decolorization. For instance, during ozonation treatment, the first attack of ozone involves the cleavage of the dye's chromophores, resulting in a significant and rapid decrease in absorbance in the visible wavelengths. researchgate.net

Kinetic studies of this compound degradation can be effectively performed using this technique. By monitoring the decrease in absorbance at the maximum wavelength (λmax), the rate of decolorization can be determined. Studies on similar azo dyes have shown that the degradation often follows pseudo-first-order kinetics. researchgate.net The temporal spectral changes, such as the disappearance of the main visible peak and the emergence of new peaks in the UV region, indicate the breakdown of the dye into smaller aromatic intermediates. dss.go.thresearchgate.net For example, in the photocatalytic degradation of other red dyes, the disappearance of the well-defined absorption bands indicates the complete degradation of the dye structure. dss.go.th

Table 1: Application of UV-Visible Spectrophotometry in this compound Analysis

Parameter Description Typical Observation Reference
λmax Wavelength of maximum absorbance in the visible spectrum, corresponding to the dye's color. Typically between 500-540 nm for red azo dyes. nih.gov
Decolorization Monitoring Measurement of the decrease in absorbance at λmax over time. A rapid decrease in the peak intensity indicates the cleavage of the azo bonds and loss of color. researchgate.net
Kinetic Analysis Determination of the reaction rate by plotting absorbance vs. time. The data is often fitted to kinetic models (e.g., pseudo-first-order) to determine the rate constant. researchgate.net

| Intermediate Formation | Appearance of new absorption bands, often in the UV region (200-400 nm). | Suggests the formation of smaller, colorless aromatic compounds resulting from the breakdown of the parent dye molecule. | dss.go.thresearchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation of this compound Intermediates and Reaction Products

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule, making it invaluable for tracking the structural changes that occur during the degradation of this compound.

FT-IR analysis of the parent this compound molecule would reveal characteristic peaks corresponding to its various functional groups. The disappearance of specific peaks and the appearance of new ones in the spectra of treated samples confirm the dye's transformation and help identify the resulting products. For example, the peak corresponding to the azo bond (-N=N- stretching) is a key indicator of the intact dye. researchgate.net During degradation, this peak diminishes or disappears completely, signifying the cleavage of the chromophore. researchgate.netresearchgate.net Concurrently, new peaks may appear, such as broad bands for -OH stretching (from phenols or carboxylic acids) and C=O stretching (from aldehydes, ketones, or carboxylic acids), indicating the formation of oxidation products. ijesd.org

Raman spectroscopy serves as a complementary technique. It is particularly useful for detecting non-polar bonds and can be used to monitor the degradation of azo dyes in aqueous solutions. In studies of similar dyes like Acid Red 1, Raman spectroscopy has been used to identify intermediate compounds formed during the degradation process, such as benzoic acid and phenol (B47542). nih.gov

Table 2: Key FT-IR Vibrational Frequencies for this compound and its Potential Degradation Products

Wavenumber (cm⁻¹) Bond Functional Group Significance in Degradation Studies Reference
3500-3200 O-H, N-H Hydroxyl, Amines Appearance/broadening indicates the formation of phenols, alcohols, carboxylic acids, and aromatic amines. researchgate.netscienceworldjournal.org
1650-1600 -N=N- Azo group Disappearance confirms the cleavage of the chromophore, a primary step in degradation. researchgate.net
1725-1700 C=O Carbonyl (Carboxylic Acids) Appearance suggests the oxidation of aromatic rings or side chains to form acidic intermediates. ijesd.org
1250-1020 S=O Sulfonate group Changes in this region may indicate transformations of the sulfonic acid groups. scienceworldjournal.org

| 850-810 | C-H (bending) | Substituted Benzene (B151609) Rings | Changes in this "fingerprint" region can indicate the breakdown of the aromatic structures. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment and connectivity of atoms within the molecule. researchgate.net

For the parent this compound molecule, ¹H NMR would show a complex pattern of signals in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the benzene and naphthalene (B1677914) ring systems. Signals for the protons on the N,N-dihydroxyethylaniline group would appear at higher fields. ¹³C NMR would complement this by showing signals for all the distinct carbon atoms in the molecule, with aromatic carbons appearing in the δ 110–160 ppm range and the carbonyl or imine-like carbons of the hydrazone tautomer appearing further downfield. oregonstate.edu

NMR is particularly useful for studying the azo-hydrazone tautomerism common in azo dyes, where a proton can be located on either a nitrogen or an oxygen atom. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete structure of the dye and its transformation products. digitellinc.comscispace.com While direct analysis of complex degradation mixtures can be challenging, NMR is highly effective for characterizing isolated intermediates. dss.go.th

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Nucleus Structural Moiety Predicted Chemical Shift (δ, ppm) Reference
¹H NMR Aromatic Protons (Benzene, Naphthalene) 7.0 - 9.0 uobasrah.edu.iq
-CH₂- (Ethyl groups) ~3.5 - 4.5 uobasrah.edu.iq
-OH (Ethyl groups) Variable, depends on solvent and concentration uobasrah.edu.iq
¹³C NMR Aromatic Carbons 110 - 160 oregonstate.edu
Carbons attached to Nitrogen (-C-N) ~140-150 oregonstate.edu

Mass Spectrometry for Identification of this compound Degradation Products and Pathway Mapping

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is an essential tool for identifying the intermediates and final products formed during the degradation of this compound. This allows for the detailed mapping of the degradation pathway.

The process involves separating the components of the degradation mixture using HPLC, after which they are introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight of each compound. The initial step in degradation often involves the cleavage of the azo bonds, leading to the formation of various aromatic amines and phenolic compounds. jabsonline.org

Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, a specific ion (a "parent ion") corresponding to a degradation intermediate is selected and fragmented. The resulting fragmentation pattern (the "product ions") provides clues about the structure of the parent molecule. By analyzing the sequence of intermediates, identified by their molecular weights and fragmentation patterns, a step-by-step degradation pathway can be proposed. nih.govresearchgate.net This approach has been successfully used to map the chemical routes of dye degradation under various conditions. researchgate.net

Table 4: Potential Degradation Intermediates of this compound Identified by Mass Spectrometry

Proposed Intermediate Degradation Step Expected m/z [M-H]⁻
3-aminobenzenesulfonic acid Azo bond cleavage 172
N,N-dihydroxyethylaniline Azo bond cleavage 180
Naphthalen-1-amine derivatives Azo bond cleavage Variable
Phthalic acid Aromatic ring opening 165

Chromatographic Methodologies (HPLC, GC-MS) for Separation and Quantification of this compound in Complex Research Matrices

Chromatographic techniques are vital for separating this compound from complex mixtures, such as industrial effluents or laboratory reaction media, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of azo dyes. hamiltoncompany.com A reversed-phase C18 column is typically used, with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. hitachi-hightech.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at the dye's λmax, which allows for both identification (based on retention time and UV-Vis spectrum) and quantification (based on peak area). hitachi-hightech.com HPLC methods can be optimized to separate the parent dye from its various degradation products, allowing for simultaneous monitoring of the disappearance of the former and the appearance of the latter.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing the more volatile and thermally stable degradation products of this compound. Since the original dye and its ionic intermediates are not volatile, a derivatization step is often required to make them amenable to GC analysis. However, GC-MS is highly effective for identifying smaller, non-polar end-products of degradation, such as simple aromatic compounds (e.g., phenol, aniline) and aliphatic acids, which might be formed after extensive oxidation. jabsonline.org

Table 5: Typical HPLC Parameters for the Analysis of Azo Dyes like this compound

Parameter Typical Condition Purpose Reference
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) Separation based on hydrophobicity. hitachi-hightech.com
Mobile Phase Gradient of Acetonitrile/Methanol and a buffered aqueous solution (e.g., ammonium (B1175870) acetate) To elute compounds with a wide range of polarities. hitachi-hightech.com
Detector Diode Array Detector (DAD) or UV-Vis Quantification at λmax and confirmation of peak purity via spectral analysis. hitachi-hightech.com
Flow Rate 0.8 - 1.2 mL/min Standard flow for analytical columns. hitachi-hightech.com

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. | hitachi-hightech.com |

Mechanistic Investigations of Acid Red 299 Reactivity and Environmental Transformation

Interfacial Interaction Mechanisms of Acid Red 299 with Substrates and Materials

Detailed experimental and theoretical studies focusing specifically on the interfacial interaction mechanisms of this compound with various substrates and materials are limited in the currently available scientific literature. While the following subsections outline key interaction mechanisms typical for acid dyes, specific research data for this compound is not extensively documented.

Elucidation of Ionic and Hydrogen Bonding Interactions of this compound

Specific studies elucidating the ionic and hydrogen bonding interactions of this compound with substrates have not been prominently reported. In principle, as an anionic dye, this compound possesses sulfonate groups (-SO₃⁻) that can participate in strong ionic interactions with positively charged sites on a substrate's surface. Furthermore, the presence of nitrogen and oxygen atoms in its molecular structure suggests the potential for hydrogen bond formation with appropriate donor or acceptor groups on a material's surface. However, without dedicated research on this compound, the precise nature and strength of these interactions remain speculative.

Surface Adsorption Mechanisms of this compound and Associated Thermodynamics

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) represent a class of effective methods for the degradation of organic pollutants, including dyes like this compound. These processes are characterized by the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH).

One study investigated the decomposition of this compound using ozonation. The experimental data demonstrated that the degradation of this compound followed pseudo-first-order kinetics. The decolorization rate of this compound was found to be greater than that of Reactive Red 120 under the same ozonation conditions. Complete decolorization (100% reduction in ADMI value) was achieved within 2 minutes of ozonation. The initial ADMI (American Dye Manufacturers Institute) value for this compound was 41,400 units.

Table 1: Pseudo-First-Order Kinetic Data for the Ozonation of this compound

ParameterValue
Kinetic ModelPseudo-First-Order
Rate Constant (k)2.21 min⁻¹
R-squared (R²)0.95 - 0.99

This data is based on the ozonation treatment of this compound.

Photocatalytic Degradation of this compound: Mechanisms and Kinetics

Specific research on the photocatalytic degradation of this compound, including its mechanisms and kinetics, is not well-documented in the available literature. Photocatalysis is a type of AOP that utilizes a semiconductor catalyst (like TiO₂) and a light source (e.g., UV) to generate reactive oxygen species.

While the general mechanism of photocatalysis involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻), specific studies detailing their roles in the degradation of this compound are lacking. In a typical photocatalytic process, the absorption of photons by the catalyst leads to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce •OH and O₂•⁻, respectively. These highly reactive species are capable of attacking and breaking down the complex structure of dye molecules into simpler, less harmful compounds. However, without specific experimental evidence for this compound, the precise contribution and reaction pathways involving these ROS remain undetermined.

Impact of Semiconductor Photocatalysts (e.g., TiO2, ZnO nanocomposites) and their Surface Modifications on this compound Degradation

Semiconductor photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants like this compound. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied photocatalysts due to their chemical stability, low cost, and non-toxic nature. researchgate.netuni-lj.si The fundamental mechanism involves the absorption of photons with energy equal to or greater than the semiconductor's band gap, leading to the generation of electron-hole pairs (e⁻-h⁺). researchgate.net

These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes (h⁺) in the valence band can directly oxidize adsorbed dye molecules or react with water to produce highly reactive hydroxyl radicals (•OH). Simultaneously, electrons (e⁻) in the conduction band react with adsorbed oxygen to form superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). researchgate.net These ROS, particularly the •OH radical, are powerful, non-selective oxidizing agents that can break down the complex structure of this compound into simpler, less harmful compounds, potentially leading to complete mineralization into CO₂, H₂O, and inorganic ions.

Kinetic Modeling and Rate Constant Determination for this compound Photocatalysis

Understanding the reaction kinetics of photocatalytic degradation is essential for optimizing the process and designing effective reactor systems. The degradation of organic dyes via photocatalysis is often described by the Langmuir-Hinshelwood (L-H) model. frontiersin.orgmdpi.com This model relates the initial degradation rate (r₀) to the initial concentration of the pollutant (C₀) and considers the adsorption of the substrate onto the catalyst surface.

The L-H equation is often expressed as: r₀ = (kᵣ * K * C₀) / (1 + K * C₀)

Where:

kᵣ is the intrinsic reaction rate constant, related to the limiting rate of reaction at maximum coverage.

K is the adsorption equilibrium constant of the dye on the photocatalyst surface.

In many cases, particularly at low initial dye concentrations, the term K*C₀ is much less than 1, and the equation simplifies to a pseudo-first-order kinetic model. frontiersin.orgresearchgate.net

-ln(C/C₀) = k_app * t

Where:

C₀ is the initial concentration of the dye.

C is the concentration at time t .

k_app is the apparent pseudo-first-order rate constant.

Electrochemical Degradation of this compound: Processes and Reaction Pathways

Electro-Fenton and Related Processes for Hydroxyl Radical Generation and this compound Oxidation

Electro-Fenton (EF) is an electrochemical advanced oxidation process that generates hydroxyl radicals (•OH) with high oxidative power to degrade refractory organic pollutants. nih.gov The process is based on the classic Fenton reaction, but the key reagents are generated in-situ through electrochemical reactions. Typically, hydrogen peroxide (H₂O₂) is continuously produced at the cathode via the two-electron reduction of dissolved oxygen, while a catalyst, usually ferrous iron (Fe²⁺), is added to the solution or electrochemically generated.

The core reactions of the EF process are:

H₂O₂ Generation (at the cathode): O₂ + 2H⁺ + 2e⁻ → H₂O₂

Fenton's Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The highly reactive hydroxyl radicals are the primary oxidizing species responsible for the degradation of organic molecules like this compound. nih.govnih.gov The •OH radicals can attack the azo bond (-N=N-), which acts as the chromophore in this compound, leading to rapid decolorization. Subsequent attacks can break down the aromatic rings, resulting in the formation of smaller organic acids and, ultimately, mineralization. researchgate.net The Fe³⁺ ions generated can be electrochemically reduced back to Fe²⁺ at the cathode, allowing the catalytic cycle to continue. While the electro-Fenton process is a potent method for treating azo dye wastewater, specific studies detailing the reaction pathways and intermediate products for this compound oxidation are limited.

Influence of Electrode Materials and System Configurations on this compound Removal Efficiency and Selectivity

The efficiency and selectivity of the electrochemical degradation of this compound are critically dependent on the choice of electrode materials and the reactor configuration.

Anode Materials: The anode material plays a crucial role as it determines the mechanism of oxidation. Anodes are broadly classified as "active" or "non-active."

Active Anodes (e.g., DSA - Dimensionally Stable Anodes like RuO₂/Ti or IrO₂/Ti) have a low oxygen evolution potential and participate directly in the reaction, forming higher oxidation state oxides that mediate the oxidation of organics.

Non-active Anodes (e.g., Boron-Doped Diamond - BDD, PbO₂) have a high oxygen evolution overpotential. They primarily facilitate the generation of weakly adsorbed hydroxyl radicals on their surface, which then carry out the oxidation. BDD anodes are particularly effective for complete mineralization due to their high reactivity. researchgate.net

Cathode Materials: The cathode material is especially important in processes like electro-Fenton, where the efficient generation of H₂O₂ is required. Carbon-based materials like activated carbon fiber (ACF), carbon felt, and gas diffusion electrodes (GDEs) are commonly used due to their high surface area and catalytic activity for oxygen reduction. researchgate.netdeswater.com

System Configuration: The design of the electrochemical reactor also impacts performance. Undivided cells are simpler in construction, but divided cells, which use a membrane to separate the anolyte and catholyte, can prevent undesirable side reactions. Three-dimensional (3D) electrode systems, which incorporate conductive particles (e.g., granular activated carbon) between the main electrodes, can significantly increase the active surface area, enhance mass transfer, and improve removal efficiency and current efficiency. deswater.com While these factors are known to be critical, comparative studies optimizing electrode materials and system configurations specifically for this compound removal are not widely reported.

Electrochemical Kinetic Studies and Current Efficiency Analysis for this compound Degradation

Kinetic studies are essential for quantifying the performance of the electrochemical degradation of this compound. The degradation process often follows pseudo-first-order or pseudo-zero-order kinetics depending on the controlling factors, such as mass transport or the rate of •OH generation.

A key performance metric in electrochemical processes is the Current Efficiency (CE) , which represents the fraction of the total charge passed through the system that is used for the desired oxidation reaction. It is often calculated based on the removal of a target pollutant or the reduction in Chemical Oxygen Demand (COD). Low current efficiency indicates that a significant portion of the electrical energy is consumed by competing side reactions, such as the oxygen evolution reaction at the anode. researchgate.net

Another important parameter is the Energy Consumption (EC) , typically expressed in kWh per kg of dye or COD removed. This metric is crucial for evaluating the economic feasibility of the process. The EC is influenced by the cell voltage, current density, treatment time, and current efficiency. researchgate.netdeswater.com Optimizing operating parameters like current density, pH, and supporting electrolyte concentration is vital to maximize removal rates while minimizing energy consumption. deswater.com Detailed electrochemical kinetic analyses and current efficiency calculations specific to the degradation of this compound have not been extensively published.

Ozonation-Based Degradation of this compound: Kinetics and Efficiency

Ozonation is a highly effective chemical oxidation process for the treatment of dye-containing wastewater. Research has shown that this compound can be efficiently decomposed by ozone in a short period. researchgate.net The initial attack of ozone molecules typically involves the cleavage of the dye's chromophores, specifically the azo groups, which results in rapid and complete decolorization, often within minutes. researchgate.net

The decomposition of this compound by ozonation has been demonstrated to follow pseudo-first-order kinetics. researchgate.net This can be described by the equation:

ln(C₀/Cₜ) = k * t

Where C₀ is the initial dye concentration, Cₜ is the concentration at time t, and k is the pseudo-first-order rate constant. In a study comparing the ozonation of two dyes, this compound was found to be more reactive with ozone than Reactive Red 120. researchgate.net The experimental data from this study yielded a rate constant (k) of 2.21 min⁻¹ for this compound, which was higher than the 1.87 min⁻¹ observed for Reactive Red 120, indicating a faster degradation rate under the same conditions. researchgate.net

The table below summarizes the kinetic findings from a comparative ozonation study.

DyeInitial ADMI (units)Pseudo-First-Order Rate Constant (k) (min⁻¹)R² Value
This compound 41,4002.210.95-0.99
Reactive Red 12036,7361.870.95-0.99
Data sourced from a study on ozonation in a rotating packed bed. researchgate.net

This rapid kinetic behavior highlights the efficiency of ozonation as a viable treatment method for the complete decolorization of effluents containing this compound. researchgate.net

Persulfate-Activated Degradation of this compound: Radical Mechanisms

Advanced Oxidation Processes (AOPs) based on persulfate (S₂O₈²⁻) are effective for degrading recalcitrant dyes like this compound. The core of this method is the activation of persulfate to generate highly reactive sulfate (B86663) radicals (SO₄•−). scielo.br The sulfate radical possesses a high redox potential (E₀ = 2.5–3.1 V), comparable to the hydroxyl radical (HO•), and has a longer half-life, making it a powerful oxidizing agent. nih.gov

Activation of persulfate can be achieved through various means, including heat, transition metals, or ultrasound. scielo.brnih.gov Thermal activation, for instance, involves heating the persulfate solution (e.g., to 80 °C), which causes the persulfate to decompose and form sulfate radicals. scielo.br These radicals then attack the chromophoric structures of the azo dye, initiating its degradation. scielo.br In some systems, particularly at alkaline pH, sulfate radicals can also lead to the formation of hydroxyl radicals, meaning both species can contribute to the oxidation process. scielo.brmdpi.com

Combining multiple AOPs into a hybrid system can create synergistic effects that significantly enhance the degradation rate of azo dyes. A notable example is the Heat/Fe₃O₄@AC/Ultrasound system used for activating persulfate. nih.govnih.govacs.org While this specific system has been detailed for the degradation of Acid Red 73, the mechanistic principles are broadly applicable to other azo dyes like this compound.

The synergy arises from the combined action of each component:

Heat: Provides the thermal energy to activate the persulfate, initiating the generation of sulfate radicals. nih.gov

Fe₃O₄@AC Catalyst: The iron oxide (Fe₃O₄) nanoparticles supported on activated carbon (AC) serve as a heterogeneous catalyst. It facilitates the activation of persulfate and also adsorbs dye molecules, bringing them into proximity with the generated radicals. nih.gov

Ultrasound (US): The application of ultrasound induces acoustic cavitation—the formation and collapse of microscopic bubbles. This process has both physical and chemical effects. It enhances the dispersion of the catalyst, preventing aggregation and increasing its active surface area. nih.govnih.gov The collapse of cavitation bubbles also creates localized hot spots and generates additional radicals, further accelerating the degradation rate. nih.gov

The introduction of ultrasound into the heat/catalyst system has been shown to greatly enhance the reaction rate compared to the individual processes alone. nih.gov

Synergistic Roles of Components in a Hybrid AOP System nih.govnih.gov
ComponentPrimary Role in Synergy
HeatProvides thermal activation energy for persulfate decomposition.
Fe₃O₄@ACActs as a catalyst for persulfate activation and adsorbs dye molecules.
UltrasoundEnhances catalyst dispersion and mass transfer via cavitation; generates additional radicals.

Bioremediation and Enzymatic Degradation Pathways of this compound (Mechanistic Aspects)

Bioremediation offers an environmentally friendly approach to treating azo dye effluents, utilizing the metabolic capabilities of microorganisms like bacteria and fungi. mdpi.comnih.gov The degradation of dyes such as this compound primarily occurs through enzymatic action. nih.govmdpi.com

The key mechanistic step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as azoreductases. mdpi.comresearchgate.net These enzymes transfer electrons, typically from cofactors like NADH or NADPH, to the azo bond, breaking it and forming colorless aromatic amines as intermediate products. mdpi.commdpi.com This initial step usually occurs under anaerobic or microaerophilic (low oxygen) conditions, as oxygen can compete for the reducing equivalents required by the enzyme. mdpi.com

Once the primary decolorization has occurred, the resulting aromatic amines can be further degraded, often through different enzymatic pathways under aerobic conditions. nih.gov Oxidoreductive enzymes such as laccases and peroxidases can break down these aromatic intermediates, potentially leading to the complete mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water. mdpi.commdpi.com

Bacterial strains, such as Acinetobacter radioresistens, have been identified as effective in degrading acid red dyes, highlighting the role of azoreductase in the process. researchgate.net This dual-step (anaerobic reduction followed by aerobic oxidation) pathway is a common and effective strategy employed by microbial consortia for the complete breakdown of complex azo dyes. mdpi.com

Computational and Theoretical Chemistry Approaches for Acid Red 299 Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of Acid Red 299

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the chemical reactivity of azo dyes. For this compound, these calculations can map its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comtandfonline.com

These methods allow for the calculation of various reactivity descriptors that quantify the molecule's behavior in chemical reactions. tandfonline.com For instance, parameters like chemical potential, hardness, softness, and the electrophilicity index can be derived from the HOMO and LUMO energies. Furthermore, Fukui functions can be calculated to predict the most likely sites within the this compound molecule for nucleophilic, electrophilic, or radical attack, which is crucial for understanding its degradation pathways or its interaction with textile fibers. tandfonline.comtandfonline.com The presence of electron-donating (hydroxyl, N,N-dihydroxyethylamino) and electron-withdrawing (sulfonate) groups on the aromatic rings of this compound significantly influences the distribution of electron density, and quantum chemical calculations can precisely quantify these effects. tandfonline.com

Table 1: Representative Quantum Chemical Reactivity Descriptors for an Azo Dye This table contains representative data for a generic azo dye, as specific published values for this compound are not available.

DescriptorSymbolTypical Calculated ValueSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 eVIndicates electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.5 eVIndicates electron-accepting ability
HOMO-LUMO Energy GapΔE3.7 eVRelates to chemical reactivity and stability
Chemical Hardnessη1.85 eVMeasures resistance to change in electron distribution
Electronegativityχ4.35 eVMeasures the power to attract electrons
Electrophilicity Indexω5.12 eVQuantifies electrophilic character

Molecular Dynamics Simulations for this compound Intermolecular Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its interactions with other molecules and its conformational flexibility. These simulations can model how this compound molecules interact with each other in solution, which is important for understanding aggregation phenomena. More significantly, MD can simulate the interaction between the dye and substrates like polyamide or wool fibers, revealing the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the dyeing process. nih.gov

In the context of bioremediation, MD simulations are used to study the binding of azo dyes to the active site of enzymes like azoreductases, which are responsible for their degradation. nih.govnih.gov By analyzing the simulation trajectory, researchers can identify key amino acid residues that interact with the dye molecule, providing a molecular basis for the enzyme's specificity and efficiency. nih.gov

Furthermore, this compound is a flexible molecule with several rotatable single bonds. MD simulations can explore the different spatial arrangements, or conformations, that the molecule can adopt in various environments. This conformational analysis helps in understanding how the molecule's shape influences its properties, such as its ability to bind to a substrate or its light-absorption characteristics.

Table 2: Potential Intermolecular Interactions of this compound Studied by MD Simulations This table illustrates the types of interactions that could be analyzed for this compound.

Interaction TypeInteracting Groups on this compoundPotential Interacting Substrate/MoleculeSignificance
Hydrogen Bonding -OH, -SO3-, Azo (-N=N-)Water, Polyamide (-NH, -C=O groups), Enzyme active site residuesStrong, specific interactions crucial for solubility, fiber binding, and enzyme recognition
Electrostatic Interactions Sulfonate group (-SO3-)Protonated amine groups in wool/silk, Charged residues in enzymesLong-range attractive or repulsive forces guiding binding
π-π Stacking Naphthalene (B1677914) and Benzene (B151609) ringsAromatic residues in proteins (e.g., Phenylalanine, Tyrosine), Other dye moleculesNon-covalent interaction contributing to binding affinity and dye aggregation
Van der Waals Forces Entire moleculeAny nearby molecule or surfaceGeneral non-specific attractions contributing to overall binding

Density Functional Theory (DFT) Studies on this compound Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a highly accurate and widely used quantum mechanical modeling method for studying the properties of molecules. It is particularly powerful for investigating the mechanisms of chemical reactions involving complex organic molecules like this compound. DFT calculations can map the entire potential energy surface of a reaction, allowing researchers to trace the lowest-energy path from reactants to products.

A key application for this compound would be to model its degradation mechanism, whether through enzymatic action (e.g., reductive cleavage of the azo bond by azoreductase) or advanced oxidation processes. acs.org DFT can be used to calculate the structures and energies of reactants, products, and any intermediates that form during the reaction. Crucially, it allows for the location and characterization of the transition state—the highest-energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. acs.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. Such studies provide invaluable molecular-level understanding of the dye's persistence or biodegradability in the environment.

Table 3: Hypothetical DFT-Calculated Activation Energies for Azo Bond Reduction This table presents hypothetical data to illustrate the output of DFT studies on reaction mechanisms.

Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)Implication
Step 1 First electron transfer to the azo bond15.2A moderate energy barrier for the initial reduction
Step 2 Protonation of the azo nitrogen8.5A relatively fast step following electron transfer
Step 3 Second electron transfer12.1The second reduction step also has a significant barrier
Step 4 Bond Cleavage5.3Cleavage of the N-N bond is rapid once fully reduced and protonated

Computational Spectroscopy (e.g., TD-DFT for UV-Vis predictions, theoretical IR) of this compound and its Derivatives

Computational spectroscopy uses theoretical methods to predict and interpret the spectral properties of molecules. For a dye like this compound, this is particularly relevant for understanding its color. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra (UV-Vis) of organic dyes. researchgate.netnih.gov

By performing TD-DFT calculations, one can determine the wavelengths of maximum absorption (λmax) that arise from electronic transitions, primarily the π→π* transition within the conjugated system of the dye. mdpi.com The calculated λmax value for this compound should fall within the visible region of the electromagnetic spectrum, corresponding to its purplish-red color. These calculations are sensitive to the molecular geometry and the chemical environment. TD-DFT can be a powerful predictive tool to understand how structural modifications—such as changing substituent groups on the aromatic rings—would affect the dye's color, guiding the rational design of new dyes with specific hues. nih.gov

In addition to UV-Vis spectra, theoretical Infrared (IR) spectra can be calculated. By computing the vibrational frequencies of the molecule, specific peaks in an experimental IR spectrum can be assigned to the stretching or bending of particular chemical bonds, such as the characteristic -N=N- stretch of the azo group, the S=O stretches of the sulfonate group, and the O-H stretch of the hydroxyl groups. researchgate.net

Table 4: Comparison of Experimental and TD-DFT Calculated λmax for a Generic Azo Dye This table shows typical results from TD-DFT calculations, demonstrating the method's accuracy.

SolventExperimental λmax (nm)Calculated λmax (nm) (TD-DFT/B3LYP/6-31G*)Deviation (nm)
Ethanol 495508+13
DMSO 502516+14
Water 498511+13

Modeling of Solvent Effects and Environmental Influences on this compound Chemical Behavior

The chemical behavior and properties of this compound are significantly influenced by its surrounding environment, particularly the solvent. Computational models are essential for understanding these effects. Dyes are almost always used in solution (typically water), and their interactions with solvent molecules can alter their conformation, reactivity, and spectral properties.

Two main approaches are used to model solvent effects. Implicit (or continuum) solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. academie-sciences.fracademie-sciences.fr These models are computationally efficient and are widely used to study how solvent polarity affects the stability of different dye tautomers or the positions of UV-Vis absorption bands—a phenomenon known as solvatochromism. rsc.orgresearchgate.netmdpi.com

Explicit solvent models provide a more detailed picture by including a number of individual solvent molecules (e.g., water) in the calculation along with the dye molecule. nih.gov These models, often used in conjunction with Molecular Dynamics simulations, can capture specific solute-solvent interactions like hydrogen bonding between the sulfonate or hydroxyl groups of this compound and surrounding water molecules. Understanding these interactions is critical for accurately predicting solubility, aggregation behavior, and the dye's affinity for textile surfaces in an aqueous environment.

Table 5: Hypothetical Solvatochromic Shift of an Azo Dye Predicted by Computational Modeling This table illustrates how computational models can predict the change in color (λmax) in different solvents.

SolventDielectric Constant (ε)Calculated λmax (nm) (TD-DFT with CPCM)Predicted Color Shift from Toluene
Toluene 2.4485Reference (Orange-Red)
Ethanol 24.5498Red-shifted (Bathochromic)
DMSO 46.7505Red-shifted (Bathochromic)
Water 80.1501Red-shifted (Bathochromic)

Advanced Research Applications and Methodological Development Utilizing Acid Red 299

Development of Novel Adsorbent Materials for Targeted Removal of Acid Red 299 from Aqueous Systems

The removal of dyes like this compound from wastewater is a significant environmental challenge. Adsorption is considered a cost-effective and simple approach for this purpose. chimicatechnoacta.rursc.orgresearchgate.net Research in this area focuses on developing novel adsorbent materials with enhanced capacity and selectivity for anionic dyes such as this compound. While specific studies directly targeting this compound with novel adsorbents were not extensively detailed in the search results, research on the adsorption of other acid and reactive dyes provides relevant insights into the types of materials and mechanisms being explored.

Novel adsorbents investigated for dye removal include modified natural materials and synthesized composites. For instance, studies have explored the use of biosorbents derived from agricultural waste like mustard oil cake, sugarcane bagasse ash, and water hyacinth for the removal of Acid Red 2, another acid dye. academicjournals.org Mechanically activated talc (B1216) has also been utilized for removing Acid Red 1, showing significantly higher adsorption capacities compared to raw talc due to increased surface area and active sites. researchgate.net The adsorption process often follows pseudo-second-order kinetics and can be described by isotherm models such as Freundlich or Langmuir, depending on the adsorbent-dye interaction. researchgate.netacademicjournals.orgfrontiersin.org The efficiency of adsorption is influenced by parameters such as initial dye concentration, contact time, adsorbent dosage, temperature, and pH. academicjournals.orgjmaterenvironsci.com

While direct studies on novel adsorbents for this compound were not prominent, the principles and materials effective for similar acid dyes are indicative of the research directions for this compound remediation. The development of materials with high surface area, appropriate surface charge, and tailored pore structures are key aspects of this research.

Optimization and Scale-Up of Advanced Oxidation Processes for Industrial Effluent Treatment Containing this compound

Advanced Oxidation Processes (AOPs) are recognized as promising methods for degrading persistent organic pollutants, including dyes, in wastewater. abpsoil.commdpi.comresearchgate.net AOPs typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can mineralize pollutants into less harmful compounds. mdpi.comresearchgate.net

Ozonation is one such AOP that has been investigated for the decomposition of this compound. Studies have shown that the decomposition of this compound by ozonation follows pseudo-first-order kinetics. researchgate.net The decolorization rate of this compound during ozonation has been observed to be significant, with studies reporting high reduction of ADMI (American Dye Manufacturers Institute) values within short reaction times. researchgate.net For instance, one study indicated a 93% reduction in ADMI for textile wastewater containing this compound within 30 minutes of ozonation. researchgate.net

Research also focuses on optimizing AOPs by examining parameters such as initial pH, reaction time, and ozone dose. researchgate.net The addition of catalysts, such as recycled poly aluminum chloride (PACl) and Alum in catalytic ozonation, is being explored to enhance the process efficiency. researchgate.net While ozonation can effectively decolorize the wastewater, the mineralization (reduction of COD or TOC) might be slower compared to decolorization. researchgate.netresearchgate.net

Optimization efforts for AOPs also involve exploring combinations of processes, such as ozonation with hydrogen peroxide or UV irradiation, and Fenton-based processes. mdpi.comresearchgate.netmdpi.com These combinations can lead to increased hydroxyl radical production and improved degradation efficiency for refractory compounds. mdpi.commdpi.com Scale-up considerations for AOPs involve evaluating factors like energy demand and operational costs compared to conventional treatment methods. researchgate.net

Application of this compound as a Chemical Probe or Reference Standard in Analytical Method Development

This compound, as a well-defined chemical compound with specific spectral properties (maximum absorbance typically around 512-513 nm) researchgate.net, can serve as a chemical probe or reference standard in the development and validation of analytical methods. Its use as a standard allows for the calibration of instruments like UV/VIS spectrophotometers for the quantitative analysis of dye concentrations in various matrices, particularly in water and wastewater samples. researchgate.net

In research involving dye removal or degradation studies, this compound can be used as a model pollutant at known initial concentrations to evaluate the performance of different treatment technologies. researchgate.net By monitoring the decrease in this compound concentration over time using calibrated analytical techniques, researchers can determine removal efficiencies and study reaction kinetics. The availability of this compound with specified purity levels is crucial for its application as a reliable analytical standard.

Integrated Process Design and Systems Modeling for Chemical Engineering Research on this compound Remediation

Chemical engineering research on the remediation of this compound involves the integrated design and systems modeling of treatment processes. This includes combining different unit operations, such as adsorption and advanced oxidation, to achieve higher removal efficiencies and address various aspects of industrial wastewater treatment. The design of integrated processes considers the characteristics of the wastewater, the target removal levels, and the performance of individual treatment steps.

Exploration of Sustainability Aspects in Chemical Process Research and Development Involving this compound

Sustainability is a key consideration in the research and development of chemical processes for the remediation of this compound. This involves evaluating the environmental, economic, and social impacts of the treatment technologies. For instance, research explores the use of low-cost and environmentally friendly adsorbent materials, such as agricultural waste or modified natural minerals, to reduce the economic burden and minimize the generation of secondary waste. researchgate.netacademicjournals.orgfrontiersin.orgjmaterenvironsci.comgjesm.netscielo.br

In the context of AOPs, sustainability aspects include assessing the energy consumption of the process, the potential for chemical recycling or catalyst reuse, and the formation of potentially toxic byproducts. mdpi.comresearchgate.netuq.edu.aukuleuven.be Research aims to optimize AOPs to maximize pollutant degradation while minimizing energy input and chemical usage. researchgate.netmdpi.com The reusability and regeneration of adsorbent materials are also important sustainability considerations in adsorption processes. tandfonline.commdpi.com

Q & A

Q. What are the key spectroscopic characterization methods for confirming the structural integrity of Acid Red 299 in synthetic batches?

To confirm structural integrity, researchers should employ a combination of UV-Vis spectroscopy (to verify λmax absorbance at ~520 nm, characteristic of azo dyes), FTIR (to identify functional groups like -N=N- and -SO3H), and <sup>1</sup>H/<sup>13</sup>C NMR (to resolve aromatic proton environments). Cross-validation with reference standards and spectral databases (e.g., SDBS or Reaxys) is critical. For reproducibility, ensure instrument calibration using certified reference materials and report spectral resolution parameters (e.g., 4 cm<sup>-1</sup> for FTIR) .

Q. How should researchers design experiments to assess the pH-dependent stability of this compound in aqueous solutions?

Use buffered solutions across a pH range (e.g., 2–12) with controlled ionic strength (e.g., 0.1 M NaCl). Monitor degradation kinetics via UV-Vis spectroscopy at regular intervals (e.g., 0, 24, 48 hours). Include triplicate samples and a negative control (dark conditions) to isolate pH effects from photodegradation. Data should be analyzed using first-order kinetics models, with half-life (t1/2) calculations .

Q. What standardized protocols exist for quantifying this compound in complex matrices (e.g., wastewater)?

Solid-phase extraction (SPE) with C18 cartridges followed by HPLC-DAD (C18 column, mobile phase: 70% methanol/30% 10 mM ammonium acetate, flow rate 1 mL/min) is widely used. Validate recovery rates (≥85%) and detection limits (e.g., LOD < 0.1 µg/mL) via spike-and-recovery experiments. Cross-check with LC-MS for confirmatory analysis .

Advanced Research Questions

Q. What statistical approaches are recommended to resolve discrepancies in reported molar extinction coefficients (ε) of this compound across literature?

Perform a meta-analysis of existing ε values, accounting for instrumental variability (e.g., spectrophotometer slit width, cuvette path length). Validate via interlaboratory studies using a certified standard. Apply ANOVA or Bayesian hierarchical modeling to identify systematic errors. Report confidence intervals (e.g., ε = 25,000 ± 1,200 L·mol<sup>-1</sup>·cm<sup>-1</sup> at 520 nm) .

Q. How can mechanistic studies differentiate between photolytic and thermal degradation pathways of this compound under environmental conditions?

Use controlled photoreactors (e.g., xenon lamp, λ > 290 nm) and compare with dark thermal experiments (e.g., 25–60°C). Analyze degradation products via LC-QTOF-MS to identify pathway-specific intermediates (e.g., sulfonated aromatic amines for photolysis vs. hydroxylated derivatives for thermal decay). Kinetic isotope effects (e.g., D2O vs. H2O) can further elucidate reaction mechanisms .

Q. What advanced techniques are suitable for probing the interaction between this compound and biomolecules (e.g., serum albumin)?

Employ fluorescence quenching titration (to calculate binding constants, Ka) and circular dichroism (CD) spectroscopy (to assess conformational changes in proteins). Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in human cell lines?

Re-evaluate experimental conditions:

  • Cell culture parameters : Check passage number, serum concentration, and exposure time.
  • Dye purity : Confirm batch-to-batch consistency via HPLC (≥98% purity).
  • Assay validity : Compare multiple cytotoxicity assays (e.g., MTT, LDH, apoptosis markers). Publish raw data (e.g., dose-response curves) in supplementary materials to enable cross-study validation .

Methodological Tables

Parameter Example Data Method Reference
λmax518–522 nmUV-Vis (methanol)
pKa (sulfonic group)1.2–1.5Potentiometric titration
Log P (octanol-water)-2.1 ± 0.3Shake-flask method
Photodegradation t1/2 (pH 7)12.5 hours (AM1.5G light)First-order kinetics

Guidelines for Reproducibility

  • Synthesis : Report exact molar ratios (e.g., 1:1.05 for diazo coupling), reaction temperatures (±1°C), and purification steps (e.g., recrystallization solvent).
  • Data reporting : Include raw spectral files (e.g., .jdx for FTIR) in supplementary materials. Use IUPAC nomenclature for derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.